molecular formula C9H4N2O2S B1321256 2-Nitro-benzo[B]thiophene-3-carbonitrile CAS No. 612505-78-9

2-Nitro-benzo[B]thiophene-3-carbonitrile

Cat. No.: B1321256
CAS No.: 612505-78-9
M. Wt: 204.21 g/mol
InChI Key: TXCYUAKLWWCFEH-UHFFFAOYSA-N
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Description

2-Nitro-benzo[B]thiophene-3-carbonitrile (NBT) is a heterocyclic organic compound containing nitrogen, carbon, and sulfur atoms. It is a colorless, crystalline solid that is soluble in organic solvents. NBT has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Transition-Metal-Free Synthesis

    Michał Nowacki and K. Wojciechowski (2017) reported the synthesis of [1]Benzothieno[2,3-b]quinolines through a transition-metal-free [3+3] annulation of nitroarenes and Benzo[b]thiophen-3-ylacetonitrile. This method yielded 11-cyano or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines in good yields, indicating the versatility of 2-Nitro-benzo[B]thiophene-3-carbonitrile in synthesizing complex heterocycles (Nowacki & Wojciechowski, 2017).

  • Microwave Irradiation in Synthesis

    S. Khan et al. (2013) explored the synthesis of thiophene-3-carbonitrile containing Schiff bases using microwave irradiation. This research highlighted the compound's potential in synthesizing new chemical structures with potential antibacterial properties (Khan et al., 2013).

  • Heterofused-1,2,3-Triazoles Synthesis

    R. W. Sabnis and D. W. Rangnekar (1990) achieved the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles using this compound, demonstrating its role in creating novel nitrogen-containing heterocycles (Sabnis & Rangnekar, 1990).

Applications in Material Science

  • Electrochromic Properties

    Ufuk Abaci et al. (2016) investigated the electrochromic properties of polymers and co-polymers derived from new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives. This research underscores the potential use of this compound in developing materials with unique electrochemical properties (Abaci et al., 2016).

  • Efficient Synthesis of Benzo[b]thiophenes

    E. David et al. (2005) proposed a method for synthesizing 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions, using this compound. This demonstrates its utility in the efficient synthesis of structurally diverse benzo[b]thiophenes, important for their potential as selective estrogen receptor modulators (David et al., 2005).

Biochemical Analysis

Biochemical Properties

2-Nitro-benzo[B]thiophene-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as CYP1A2 and CYP2C19, acting as an inhibitor . These interactions suggest that this compound can modulate the activity of these enzymes, potentially affecting metabolic processes and drug metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s nitro and carbonitrile groups are key to its binding affinity and specificity . These interactions can result in enzyme inhibition, altering metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Its interactions with enzymes such as CYP1A2 and CYP2C19 play a crucial role in its metabolic processing and subsequent effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

2-nitro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2S/c10-5-7-6-3-1-2-4-8(6)14-9(7)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYUAKLWWCFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610709
Record name 2-Nitro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612505-78-9
Record name 2-Nitro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 3-bromo-2-nitro-benzo[b]thiophene (33.0 g, 127.4 mmol), copper cyanide (17.1 g, 191.1 mmol) in DMF (150 mL), heat to 120° C. for three hours. The reaction cool to RT, pour on ice, then filter. The filter cake wash with dichloromethane. The organic layer separate and dry over MgSO4, evaporation to give a DMF solution. Add water (400 mL) and the yellow solid precipitate out. After filtration, obtain a brownish solid (23.5 g, 90%). Mass spectrum (m/e): 205 (M+1); 1HNMR (300 MHz, DMSO-d6) δ: 7.78(m, 2H), 8.04(d, 1H), 8.29(d, 1H). 3CNMR(75 MHz, DMSO-d6) δ ppm: 105.9, 112.1, 125.0, 125.2, 128.8, 131.2, 135.9, 137.8, 158.0.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

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